molecular formula C17H16BrNO2 B8328720 2-(5-Bromopentyl)benzo[de]isoquinoline-1,3-dione

2-(5-Bromopentyl)benzo[de]isoquinoline-1,3-dione

Cat. No. B8328720
M. Wt: 346.2 g/mol
InChI Key: XLNYKKLAKBFEIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03959286

Procedure details

Following the procedure of part (a) of example 31 but substituting 1,5-dibromopentane for the 1,4-dibromobutane, one obtains 2-(5-bromopentyl)-1H-benz[de]isoquinoline-1,3(2H)-dione; m.p. 113°-115°.
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[O:2]=[C:3]1[C:12]2[C:7]3[C:8](=[CH:13][CH:14]=[CH:15][C:6]=3[C:5](=[O:16])[N:4]1[CH2:17][CH2:18][CH2:19]CN1CCC(N(C3C=CC=CC=3)C(=O)CC)CC1)[CH:9]=[CH:10][CH:11]=2.[Br:38][CH2:39][CH2:40]CCCBr.BrCCCCBr>>[Br:38][CH2:39][CH2:40][CH2:19][CH2:18][CH2:17][N:4]1[C:5](=[O:16])[C:6]2[CH:15]=[CH:14][CH:13]=[C:10]3[C:11]=2[C:12](=[CH:7][CH:8]=[CH:9]3)[C:3]1=[O:2] |f:0.1|

Inputs

Step One
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.O=C1N(C(C2=C3C(C=CC=C13)=CC=C2)=O)CCCCN2CCC(CC2)N(C(CC)=O)C2=CC=CC=C2
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCCCCBr
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCCCBr

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrCCCCCN1C(C2=CC=CC=3C2=C(C1=O)C=CC3)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.